molecular formula C18H13ClN4S B6099793 5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B6099793
M. Wt: 352.8 g/mol
InChI Key: LPHQAVFIGPAZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol, also known as CQ, is a synthetic antimalarial drug. It has been used for decades to treat malaria, a disease caused by the Plasmodium parasite. In recent years, CQ has gained attention for its potential use in treating other diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. It is believed to inhibit the formation of hemozoin, a byproduct of hemoglobin breakdown in the Plasmodium parasite. This leads to the accumulation of toxic heme molecules, which ultimately kill the parasite. In cancer cells, this compound has been shown to inhibit autophagy, a process by which cells break down and recycle damaged proteins and organelles. By inhibiting autophagy, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antimalarial and anti-tumor properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. This compound has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a number of advantages for lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. It is also well-tolerated in humans, with few side effects reported at therapeutic doses. However, there are some limitations to using this compound in lab experiments. It has a narrow therapeutic window, meaning that high doses can be toxic. It is also subject to resistance, particularly in areas where it has been used extensively to treat malaria.

Future Directions

There are a number of future directions for research on 5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in treating cancer. Further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research into the mechanism of action of this compound, particularly in cancer cells. Understanding the mechanism of action could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves several steps, including the condensation of 4-chloroaniline with 2-methyl-4-quinolinecarboxaldehyde to form 2-(4-chlorophenyl)-4-quinolinecarbinol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-(4-chlorophenyl)-4-quinolinyl)-4-methyl-1,2,4-triazole-3-thiol, which is then oxidized to form this compound. The synthesis method of this compound has been well established and is widely used in the pharmaceutical industry.

Scientific Research Applications

5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its antimalarial properties. It has been shown to inhibit the growth of the Plasmodium parasite by interfering with its ability to break down hemoglobin. In addition to its antimalarial properties, this compound has also been studied for its potential use in treating other diseases. Recent studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. This compound has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.

properties

IUPAC Name

3-[2-(4-chlorophenyl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c1-23-17(21-22-18(23)24)14-10-16(11-6-8-12(19)9-7-11)20-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHQAVFIGPAZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.